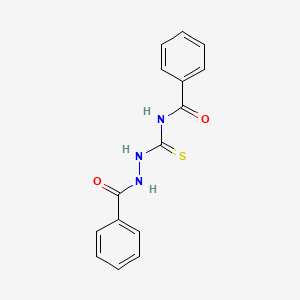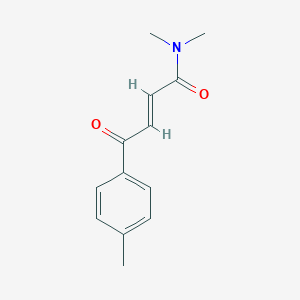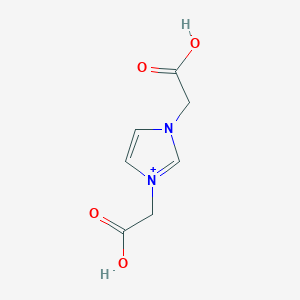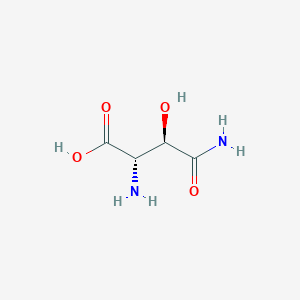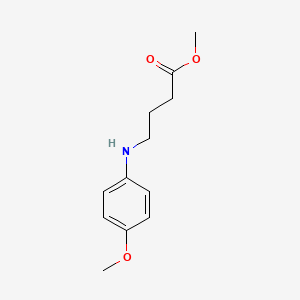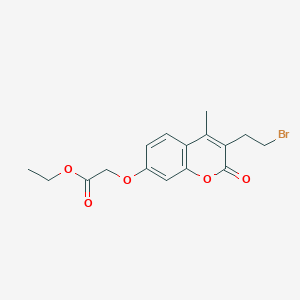
9-Iodo-o-carborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Iodo-o-carborane is a versatile reactant used in Pd-catalyzed coupling reactions of amides with iodo- and diiodocarborane to give aminocarboranes and diamidocarborane . It is also used as a reactant in the carborane-enhanced two-photon absorption of tribranched fluorophores for fluorescence microscopy imaging .
Synthesis Analysis
The synthesis of 9-Iodo-o-carborane involves the reaction of o-Carborane and Iodine . An unusual reactivity of 9-iodo-nido-carborane towards nucleophiles under strong basic conditions was revealed. The nucleophilic substitution of iodine with O- and N-nucleophiles results in [9-RO-7,8-C2B9H11]− (R = H, CH2CH2OMe) and [9-L-7,8-C2B9H11] (L = Py, NEt3, Me2NCH2CH2NMe2), respectively .Molecular Structure Analysis
The molecular structure of 9-Iodo-o-carborane is characterized by a three-dimensional inorganic analog of the elusive phenyl anion that features a “naked” carbanion center . The first example of a stable, discrete C(H)-deprotonated carborane anion was isolated as a completely separated ion pair with a crown ether-encapsulated potassium cation .Chemical Reactions Analysis
9-Iodo-o-carborane is used in Pd-catalyzed coupling reactions of amides with iodo- and diiodocarborane to give aminocarboranes and diamidocarborane . It is also used as a reactant in the carborane-enhanced two-photon absorption of tribranched fluorophores for fluorescence microscopy imaging .Physical And Chemical Properties Analysis
The molecular formula of 9-Iodo-o-carborane is C2B10I, and its molecular weight is 259.03 . More detailed physical and chemical properties such as melting point, boiling point, and density may be found in specialized chemical databases .Safety And Hazards
9-Iodo-o-carborane is classified as a hazardous substance. It has been assigned the GHS07 and GHS02 safety symbols, and its hazard statements include H315, H302, H228, and H319 . Precautionary measures include avoiding ingestion and contact with skin and eyes, and using appropriate personal protective equipment .
Zukünftige Richtungen
The future directions of 9-Iodo-o-carborane research could involve exploring its reactivity towards different nucleophiles under various conditions . Additionally, its use in Pd-catalyzed coupling reactions and fluorescence microscopy imaging suggests potential applications in the fields of organic synthesis and bioimaging .
Eigenschaften
CAS-Nummer |
17830-03-4 |
|---|---|
Produktname |
9-Iodo-o-carborane |
Molekularformel |
C₂H₁₁B₁₀I |
Molekulargewicht |
270.12 |
Synonyme |
9-Iodo-1,2-dicarbadodecaborane(12); 9-Iodo-closo-1,2-dicarbadodecaborane(12); |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



